K-Ras-PDEdelta-IN-1
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Overview
Description
K-Ras-PDEdelta-IN-1 is a potent inhibitor of competitive K-Ras-PDEdelta . It binds to the farnesyl binding pocket of PDEdelta with a Kd of 8 nM . This compound is a customized synthesis product .
Molecular Structure Analysis
The molecular structure of this compound has been studied using computational techniques such as density functional theory (DFT) and molecular electrostatic surface potential (MESP), molecular docking, binding site analyses, molecular dynamic (MD) simulations, electronic structure computations, and predictions of the binding free energy .
Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve several steps. Interfering with the binding of mammalian PDEd to KRAS by means of small molecules provides a novel opportunity to suppress oncogenic RAS signalling by altering its localization to endomembranes .
Mechanism of Action
K-Ras-PDEdelta-IN-1 works by binding to the farnesyl binding pocket of PDEdelta . This interaction inhibits the oncogenic KRAS signalling pathway . The KRAS–PDEδ interaction is a therapeutic target and small molecules that interfere with RAS trafficking may offer a way to directly inhibit RAS signaling .
Safety and Hazards
Future Directions
The KRAS-PDEδ interaction is a recent development in pancreatic cancer treatment, but there is currently a lack of small molecule inhibitors with drug-like properties . Further optimization of the structure and in vivo activity evaluation of such small molecule inhibitors are ongoing . This could provide new molecular probes and lead compounds for further exploration of KRAS-PDEδ’s biological functions, validation of the target’s drug-like properties, and development of new drugs for pancreatic cancer .
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-4-[4-methyl-2-(4-methylphenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN5O2/c1-17-5-11-21(12-6-17)31-16-22-18(2)28-30(25(33)24(22)29-31)15-3-4-23(32)27-14-13-19-7-9-20(26)10-8-19/h5-12,16H,3-4,13-15H2,1-2H3,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRELLHHWESTKAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C3C(=NN(C(=O)C3=N2)CCCC(=O)NCCC4=CC=C(C=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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